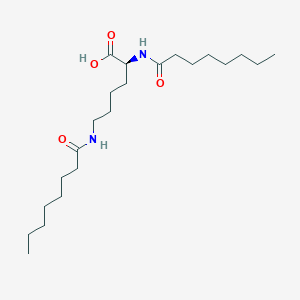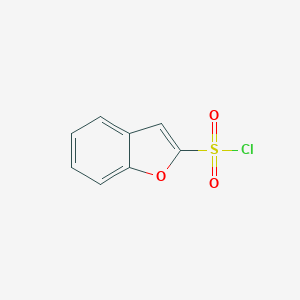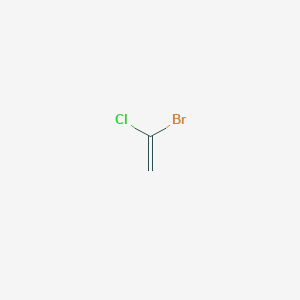
(2S)-2,6-bis(octanoylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,6-bis(octanoylamino)hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes two octanoylamino groups attached to a hexanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-bis(octanoylamino)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanoic acid and octanoyl chloride.
Amidation Reaction: The hexanoic acid undergoes an amidation reaction with octanoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.
Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
化学反应分析
Types of Reactions
(2S)-2,6-bis(octanoylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Nucleophiles: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives.
科学研究应用
(2S)-2,6-bis(octanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
2-Phenethylamines: Compounds with a similar amine structure but different side chains.
Uniqueness
(2S)-2,6-bis(octanoylamino)hexanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual octanoylamino groups and hexanoic acid backbone differentiate it from other similar compounds, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
19213-75-3 |
|---|---|
分子式 |
C22H42N2O4 |
分子量 |
398.6 g/mol |
IUPAC 名称 |
2,6-bis(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H42N2O4/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22(27)28)24-21(26)17-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,23,25)(H,24,26)(H,27,28) |
InChI 键 |
FFRCNMMHOOKLAK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
手性 SMILES |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC |
规范 SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
Key on ui other cas no. |
19213-75-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)

![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)




![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)





